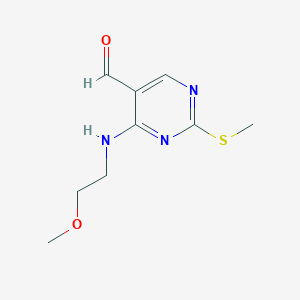
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reaction: Introduction of the 2-methoxyethylamino group via nucleophilic substitution.
Thioether Formation: Introduction of the methylthio group using a thiol reagent under basic conditions.
Formylation: The final step involves formylation to introduce the carbaldehyde group, often using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to the corresponding alcohol.
Substitution: The amino and thioether groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.
DNA Interactions: Pyrimidine derivatives are known to interact with DNA, potentially leading to applications in genetic research.
Medicine
Drug Development: Potential use in the development of pharmaceuticals, particularly as antiviral or anticancer agents.
Diagnostics: May be used in diagnostic assays due to its specific reactivity.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Applications in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or DNA, inhibiting their function or altering their structure. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
4-Amino-2-methylthio-5-carbaldehyde pyrimidine: Similar structure but lacks the 2-methoxyethylamino group.
2-Methoxyethylamino-4-methylthio-5-carbaldehyde pyrimidine: Similar but with different positioning of functional groups.
Uniqueness
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the specific combination and positioning of its functional groups, which may confer unique reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2S/c1-14-4-3-10-8-7(6-13)5-11-9(12-8)15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChI 键 |
DOYRZPSDYMQFNQ-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=NC(=NC=C1C=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


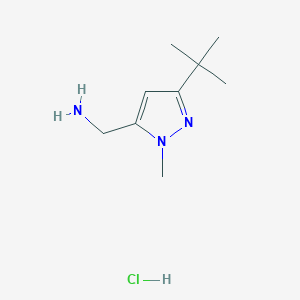
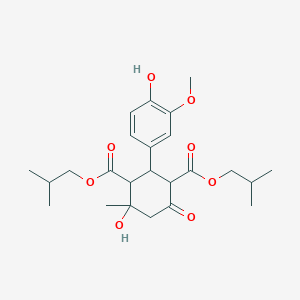
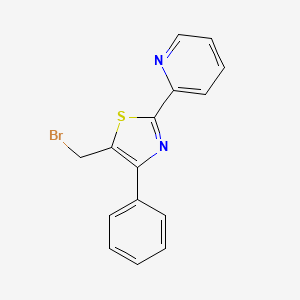
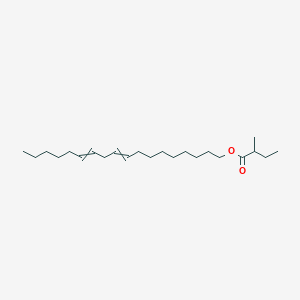
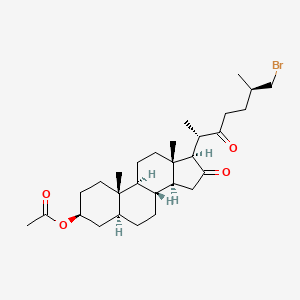
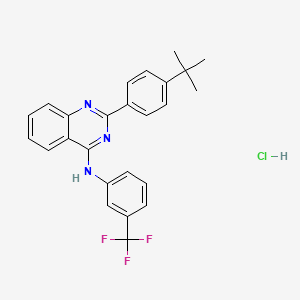
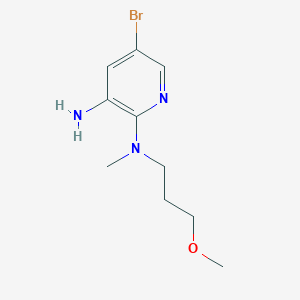

![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)

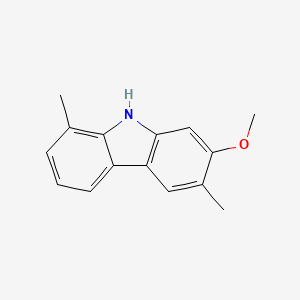
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
